(2-Aminoethoxy)trimethylsilane

Description

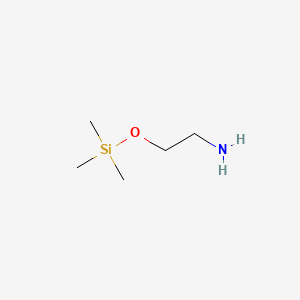

(2-Aminoethoxy)trimethylsilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an aminoethoxy group. This compound is a colorless liquid that is soluble in water and organic solvents. It is widely used in various fields, including medical research, environmental research, and industrial research.

Properties

IUPAC Name |

2-trimethylsilyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NOSi/c1-8(2,3)7-5-4-6/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSLIYHUUYSCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206764 | |

| Record name | Ethanamine, 2-((trimethylsilyl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5804-92-2 | |

| Record name | 2-[(Trimethylsilyl)oxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-(trimethylsiloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-((trimethylsilyl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

(2-Aminoethoxy)trimethylsilane can be synthesized through the reaction of chloromethylalkoxysilanes with aminoethoxyalkyl silanes. This reaction typically forms cyclic substitution products with the evolution of trimethylalkoxysilane . Another method involves the reaction of bis(2-aminoethoxy)dimethylsilane with chloromethylalkoxysilanes, which is accompanied by the partial splitting off of the substituted methyl group from silicon .

Chemical Reactions Analysis

(2-Aminoethoxy)trimethylsilane undergoes various types of chemical reactions, including substitution reactions. For example, it reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The reaction conditions typically involve the use of chloromethylalkoxysilanes as reagents. The major products formed from these reactions are cyclic substitution products and trimethylalkoxysilane .

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization

(2-Aminoethoxy)trimethylsilane exhibits significant reactivity due to its amino group, allowing it to engage in various substitution and addition reactions. This property makes it a valuable reagent in organic synthesis.

- Case Study: Synthesis of Azido (Trimethylsilyl) Acetylene

- Method : The synthesis involves treating an iodonium salt with hexadecyltributylphosphonium azide at low temperatures.

- Results : This method successfully produced azido (trimethylsilyl) acetylene, demonstrating the compound's utility in synthesizing complex organic molecules.

Material Science

Coatings and Surface Modifications

The ability of this compound to form stable bonds with various substrates makes it suitable for developing new materials or coatings.

- Case Study: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

- Application : Used in depositing etching stop layers.

- Method : The deposition process involves using trimethylsilane with ammonia in PECVD.

- Results : The resulting layers exhibited desirable physical properties for semiconductor applications.

Biochemistry

Fluorescent Probes and Drug Conjugates

In biochemistry, this compound is utilized in the development of fluorescent probes and drug conjugates, enhancing visualization techniques for biomolecules.

- Case Study: Silicon Rhodamine (SiR) Development

- Application : SiR conjugated with therapeutic drugs for cellular imaging.

- Method : A gram-scale synthesis was optimized to produce fluorescent inhibitors.

- Results : Achieved high yields, facilitating broader biological applications in live-cell imaging.

Environmental Science

Antioxidant Active Films

The compound has been employed in the preparation of environmentally friendly films that exhibit antioxidant properties.

- Case Study: AEC/Cellulose Composite Films

- Application : Development of antioxidant active films from chitosan derivatives.

- Method : Blending AECs into cellulose solutions followed by shaping.

- Results : The composite films displayed high mechanical strength and free radical scavenging activity against DPPH.

Mechanism of Action

The mechanism of action of (2-Aminoethoxy)trimethylsilane involves its reaction with other chemical compounds to form new products. For example, it reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The molecular targets and pathways involved in these reactions include the silicon atom and the aminoethoxy group, which participate in the formation of new chemical bonds .

Comparison with Similar Compounds

(2-Aminoethoxy)trimethylsilane can be compared with other similar compounds, such as (2-Cyanoallyl)trimethylsilane and (2-Cyanoethyl)trimethylsilane. These compounds exhibit high reactivities in free-radical reactions and demonstrate the existence of the σπ captodative effect . Another similar compound is bis(N,N-dimethyl-2-aminoethoxy)dimethylsilane, which reacts with cobalt carbonyl to form tris[bis(N,N-dimethyl-2-aminoethoxy)dimethylsilane]cobalt(II) bis . The uniqueness of this compound lies in its specific reactivity with chloromethylalkoxysilanes and its applications in various fields .

Biological Activity

(2-Aminoethoxy)trimethylsilane (C5H15NOSi) is an organosilicon compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

This compound is characterized by its amino group and silane structure, which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Cholinergic Activity : Research indicates that derivatives of aminoethoxysilanes exhibit cholinergic and anticholinergic activities, influencing neurotransmission pathways .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is often compared to other silane derivatives, demonstrating a broad spectrum of activity .

- Cellular Interaction : Studies suggest that this compound can influence cellular processes by modifying membrane properties or interacting with specific receptors .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

| Activity Type | Description | Efficacy |

|---|---|---|

| Cholinergic Activity | Inhibition of neurotransmitter release | EC50: 8.0 x 10^-4 M |

| Antimicrobial Activity | Inhibition of bacterial growth | MIC: 3.13 µg/mL |

| Cytotoxicity | Assessment against HepG2 cell line | Non-cytotoxic |

| Ganglion-blocking Activity | Effect on ganglion transmission in animal models | ED30: 0.56 mg/kg |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated significant activity with a minimum inhibitory concentration (MIC) of 3.13 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

- Cholinergic Effects : Another investigation into the cholinergic effects demonstrated that the compound could inhibit neurotransmitter release in frog gastric muscle preparations, indicating its potential for neurological applications .

- Cellular Interaction Studies : Research involving HepG2 cells revealed that this compound did not exhibit cytotoxic effects even at higher concentrations, making it a candidate for further exploration in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.